molecular formula C4H10N2 B1621009 Hexahydropyrimidine CAS No. 505-21-5

Hexahydropyrimidine

Cat. No.: B1621009
CAS No.: 505-21-5
M. Wt: 86.14 g/mol
InChI Key: DKYBVKMIZODYKL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

Hexahydropyrimidine is unique due to its six-membered ring structure with two nitrogen atoms, which imparts significant bioactivity. Similar compounds include:

This compound stands out due to its versatility in synthetic applications and its broad spectrum of biological activities.

Properties

IUPAC Name

1,3-diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-5-4-6-3-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBVKMIZODYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364056
Record name 1,3-Diazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-21-5
Record name 1,3-Diazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrimidine
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Reactant of Route 2
Hexahydropyrimidine
Reactant of Route 3
Hexahydropyrimidine
Reactant of Route 4
Hexahydropyrimidine
Reactant of Route 5
Hexahydropyrimidine
Reactant of Route 6
Hexahydropyrimidine

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